![molecular formula C23H21N3O3S B2581528 (E)-2-(2-氰基-3-(1H-吲哚-3-基)丙烯酰胺)-4,5,6,7-四氢苯并[b]噻吩-3-羧酸乙酯 CAS No. 314259-73-9](/img/structure/B2581528.png)

(E)-2-(2-氰基-3-(1H-吲哚-3-基)丙烯酰胺)-4,5,6,7-四氢苯并[b]噻吩-3-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

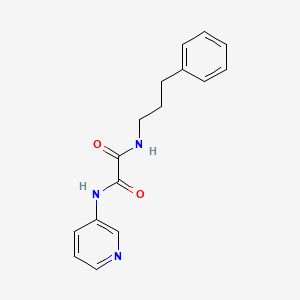

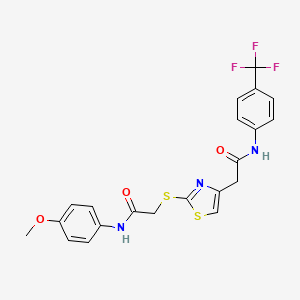

The compound “(E)-ethyl 2-(2-cyano-3-(1H-indol-3-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate” is a type of cyanovinylheteroaromatic . It is also known as Ethyl trans-α-cyano-3-indoleacrylate . Its empirical formula is C14H12N2O2 and it has a molecular weight of 240.26 .

Synthesis Analysis

The compound was designed and developed based on the structures of clinically relevant drugs indomethacin and paracetamol through the molecular hybridization strategy . This derivative was obtained by an amidation reaction between substituted anilines and ethyl 2-cyanoacetate followed by a Knoevenagel -type condensation reaction with indole aldehyde .Molecular Structure Analysis

The compound’s molecular structure is represented by the SMILES stringCCOC(=O)\\C(=C\\c1c[nH]c2ccccc12)C#N . Chemical Reactions Analysis

The final molecule, (E)-2-cyano-3-(1H-indol-3-yl)-N-phenylacrylamide (ICMD-01) was obtained through a Knovenagel-type condensation reaction with indole aldehyde .Physical And Chemical Properties Analysis

The compound is a solid with a melting point of 164-166 °C (dec.) (lit.) . It is soluble in methanol at a concentration of 2.5% .科学研究应用

Anti-Inflammatory Drug Design

This compound has potential applications in the design of anti-inflammatory drugs. Its indole moiety is structurally similar to that of indomethacin, a well-known nonsteroidal anti-inflammatory drug (NSAID). By modifying the indole part of the molecule, researchers can create new drugs with improved efficacy and reduced side effects .

Optoelectronic Material Development

The electron-rich indole and the electron-deficient cyano group make this compound a candidate for developing optoelectronic materials. These materials are crucial for fabricating devices like organic light-emitting diodes (OLEDs) and solar cells .

Synthetic Chemistry

In synthetic chemistry, this compound can serve as a building block for creating diverse molecular structures. Its reactive sites allow for various chemical transformations, leading to the synthesis of complex molecules with potential pharmaceutical applications .

Neuropharmacology

The indole core of the compound is a key structural component of many neuroactive substances. Researchers can use it to synthesize analogs of neurotransmitters or psychoactive compounds, exploring their effects on the nervous system .

Antiviral Research

Given the structural similarity to compounds with known antiviral properties, this molecule could be used as a starting point for the synthesis of new antiviral agents, particularly those targeting the replication mechanisms of viruses .

Cancer Therapy

The indole ring system is present in many natural and synthetic compounds with anticancer activity. Modifications to this compound could lead to the development of novel chemotherapeutic agents .

Material Science

Due to its potential electronic properties, this compound could be used in material science to create new types of conductive materials, sensors, or other innovative materials with specific electronic characteristics .

Molecular Probes

The compound’s structure allows for the attachment of fluorescent groups, making it useful for creating molecular probes. These probes can be used in bioimaging to study cellular processes and diagnose diseases .

作用机制

安全和危害

属性

IUPAC Name |

ethyl 2-[[(E)-2-cyano-3-(1H-indol-3-yl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O3S/c1-2-29-23(28)20-17-8-4-6-10-19(17)30-22(20)26-21(27)14(12-24)11-15-13-25-18-9-5-3-7-16(15)18/h3,5,7,9,11,13,25H,2,4,6,8,10H2,1H3,(H,26,27)/b14-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVWDJLJIJDXKAI-SDNWHVSQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(=CC3=CNC4=CC=CC=C43)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)/C(=C/C3=CNC4=CC=CC=C43)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-ethyl 2-(2-cyano-3-(1H-indol-3-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-[4-(Trifluoromethyl)pyrimidin-2-yl]cyclobutyl]prop-2-enamide](/img/structure/B2581445.png)

![N-(2-(2-(4-fluorophenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2581447.png)

![5-(N-([2,4'-bipyridin]-4-ylmethyl)sulfamoyl)-2-methoxybenzamide](/img/structure/B2581450.png)

![6-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2581458.png)

![3-(4-fluorophenyl)-11,12-dimethoxy-8,9,13b,14-tetrahydro-6H-pyrazolo[5'',1'':2',3']pyrimido[4',5':4,5]pyrido[2,1-a]isoquinolin-6-one](/img/structure/B2581461.png)

![1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole](/img/structure/B2581465.png)